

SEA0400 Structure-Activity Relationship: An In-depth Technical Guide

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Compound of Interest

Compound Name: SEA0400

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Abstract

SEA0400, chemical name 2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline, is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3][4][5][6] Its ability to modulate intracellular calcium levels by inhibiting NCX has made it a valuable pharmacological tool and a promising therapeutic candidate for conditions associated with calcium dysregulation, such as ischemia-reperfusion injury.[1][2][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **SEA0400**, detailing its mechanism of action, quantitative inhibitory data, and the structural determinants of its activity. While extensive SAR data on a wide range of analogs is not publicly available, this guide consolidates the current understanding of how the molecular features of **SEA0400** contribute to its potent inhibitory effect on the NCX1 isoform.

Introduction to SEA0400 and the Na⁺/Ca²⁺ Exchanger (NCX)

The Na⁺/Ca²⁺ exchanger is a critical transmembrane protein responsible for maintaining calcium homeostasis in various cell types, including cardiomyocytes, neurons, and renal tubular cells.[2] It operates in two modes: a forward mode that extrudes Ca²⁺ from the cell and a reverse mode that allows Ca²⁺ to enter. Under pathological conditions such as ischemia, the reverse mode of NCX can become dominant, leading to a detrimental calcium overload.[2]

SEA0400 is a benzyloxyphenyl derivative that has demonstrated high potency and selectivity for inhibiting the NCX, particularly the NCX1 isoform.[\[4\]](#)[\[7\]](#) It is significantly more potent than earlier NCX inhibitors like KB-R7943.[\[1\]](#) This high selectivity makes **SEA0400** an invaluable tool for studying the physiological and pathological roles of NCX.

Quantitative Inhibitory Activity of SEA0400

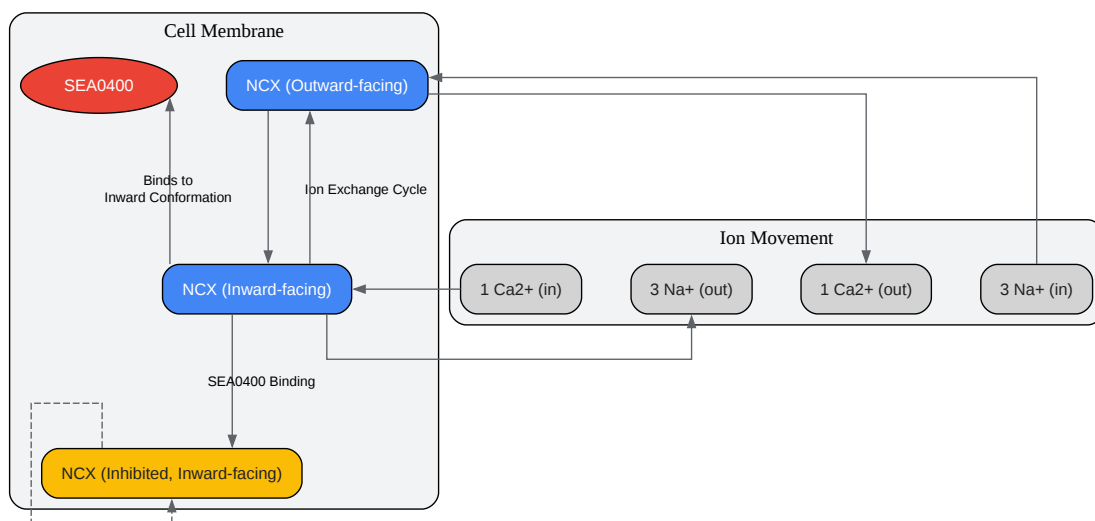
The inhibitory potency of **SEA0400** has been quantified in various cellular and subcellular preparations. The half-maximal inhibitory concentration (IC₅₀) values highlight its potent activity, which can vary depending on the cell type and experimental conditions.

Preparation Type	Target	IC ₅₀ (nM)	Reference
Cultured Rat Neurons	NCX	33	[1]
Cultured Rat Astrocytes	NCX	5.0	[1]
Cultured Rat Microglia	NCX	8.3	[1]
Guinea-pig Ventricular Myocytes (inward NCX current)	NCX	40	[4]
Guinea-pig Ventricular Myocytes (outward NCX current)	NCX	32	[4]
Mouse Ventricular Myocytes (inward NCX current)	NCX	31	
Mouse Ventricular Myocytes (outward NCX current)	NCX	28	
NCX1-transfected Fibroblasts (45Ca ²⁺ uptake)	NCX1	~30	[4]

Mechanism of Action

SEA0400 exerts its inhibitory effect by binding to a specific pocket within the transmembrane domain of the NCX protein. Cryo-electron microscopy studies have revealed that **SEA0400** stabilizes the exchanger in an inward-facing conformation. This conformational trapping prevents the transporter from cycling and exchanging Na⁺ and Ca⁺ ions. The binding of **SEA0400** is allosteric, meaning it binds to a site distinct from the ion-binding sites.

The inhibitory action of **SEA0400** is also linked to the Na⁺-dependent inactivation of the exchanger. Its potency is enhanced under conditions that favor this inactivated state.



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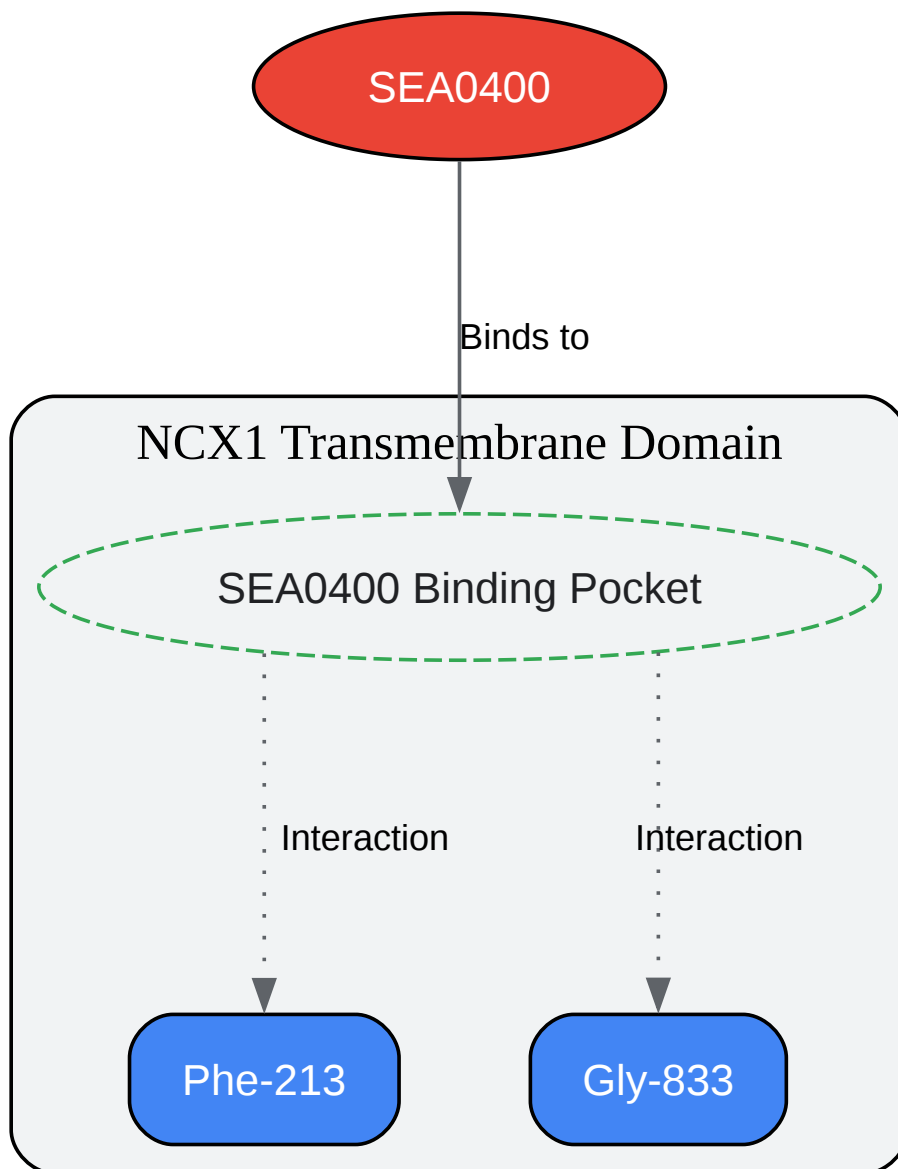
Mechanism of **SEA0400** Inhibition of the Na⁺/Ca²⁺ Exchanger.

Structural Determinants of Activity

While a comprehensive SAR of numerous **SEA0400** analogs is not available in the literature, site-directed mutagenesis studies on NCX1 have identified key amino acid residues that are crucial for the binding and inhibitory action of **SEA0400**. This provides valuable insight into the pharmacophore of **SEA0400**.

- Phenylalanine at position 213 (Phe-213): Mutations at this residue have been shown to significantly reduce the sensitivity of NCX1 to **SEA0400**. This suggests a direct interaction between this residue and the inhibitor.[\[4\]](#)
- Glycine at position 833 (Gly-833): Mutation of this glycine to cysteine also markedly diminishes the inhibitory effect of **SEA0400**.[\[4\]](#)

These findings indicate that the binding pocket for **SEA0400** is formed by residues from different transmembrane segments of the NCX protein, and that specific hydrophobic and steric interactions are critical for high-affinity binding.



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Key Residues in NCX1 for **SEA0400** Interaction.

Experimental Protocols

Measurement of NCX Current using Whole-Cell Patch-Clamp

This technique allows for the direct measurement of the electrical currents generated by the $\text{Na}^+/\text{Ca}^{2+}$ exchanger.

Methodology:

- **Cell Preparation:** Isolate single ventricular myocytes from guinea-pig hearts.
- **Pipette Solution (Intracellular):** Contains a known concentration of Na^+ and a Ca^{2+} buffer (e.g., EGTA) to control the intracellular Ca^{2+} concentration.
- **External Solution (Extracellular):** Contains physiological concentrations of ions. The NCX current is induced by rapidly switching to a solution containing a high concentration of extracellular Ca^{2+} .
- **Voltage Clamp:** The membrane potential of the myocyte is clamped at a holding potential (e.g., -80 mV).
- **Current Recording:** The current generated by the exchanger is recorded in response to changes in the extracellular Ca^{2+} concentration.
- **Inhibitor Application:** After establishing a stable baseline NCX current, **SEA0400** is added to the external solution to measure its inhibitory effect.

Measurement of Na^+ -dependent Ca^{2+} Uptake

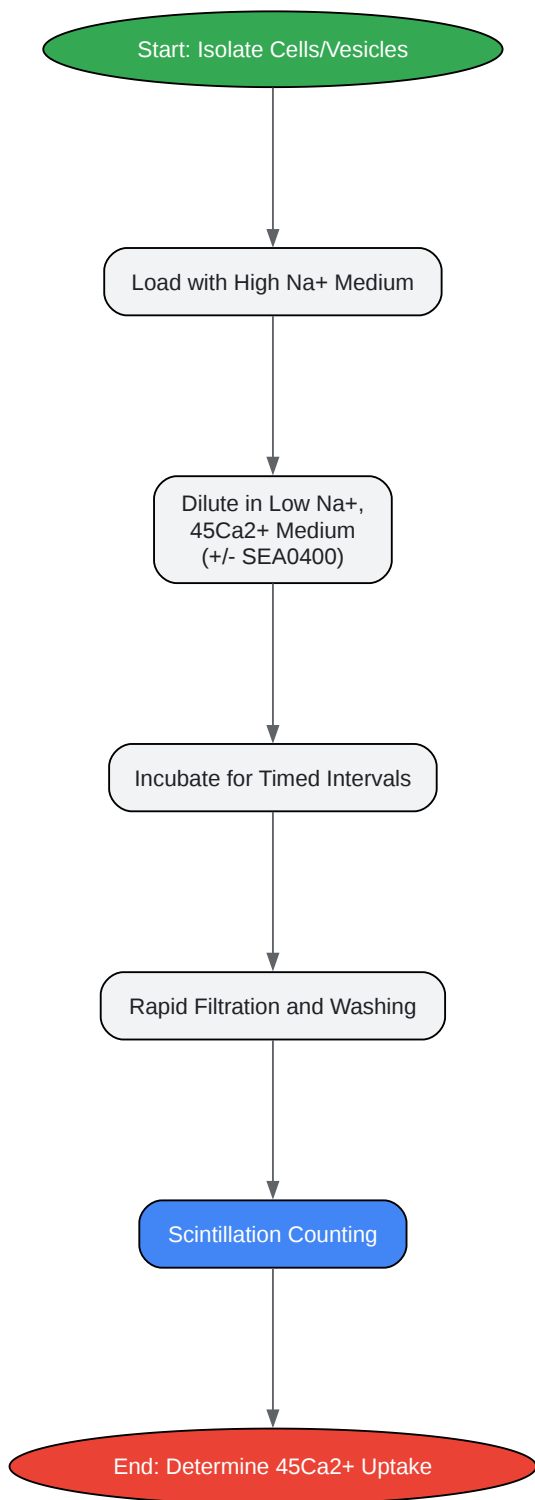
This assay measures the influx of radioactive $^{45}\text{Ca}^{2+}$ into cells or vesicles, which is mediated by the reverse mode of the NCX.

Methodology:

- **Cell/Vesicle Loading:** Cells or isolated membrane vesicles are pre-loaded with Na^+ by incubation in a high- Na^+ medium.
- **Initiation of Uptake:** The Na^+ -loaded cells/vesicles are rapidly diluted into a medium containing $^{45}\text{Ca}^{2+}$ and low Na^+ . This creates an outward Na^+ gradient that drives the

reverse mode of the NCX, leading to $^{45}\text{Ca}^{2+}$ uptake.

- Incubation with Inhibitor: The assay is performed in the presence and absence of various concentrations of **SEA0400** to determine its IC₅₀ value.
- Termination and Measurement: The uptake is stopped at specific time points by rapid filtration and washing. The amount of $^{45}\text{Ca}^{2+}$ accumulated inside the cells/vesicles is quantified using a scintillation counter.



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Workflow for Na⁺-dependent ⁴⁵Ca²⁺ Uptake Assay.

Conclusion

SEA0400 is a cornerstone molecule for the study of $\text{Na}^+/\text{Ca}^{2+}$ exchanger function and a lead compound for the development of therapeutics targeting calcium overload pathologies. Its high potency and selectivity are attributed to specific interactions with a well-defined binding pocket within the transmembrane domain of the NCX1 protein. While the full scope of its structure-activity relationship awaits the synthesis and evaluation of a broader range of analogs, the current data provides a strong foundation for future medicinal chemistry efforts. The experimental protocols detailed herein offer standardized methods for the evaluation of novel NCX inhibitors. Further research into the SAR of **SEA0400** will undoubtedly pave the way for the design of next-generation NCX modulators with improved pharmacokinetic and pharmacodynamic properties.

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